Cas no 64754-68-3 (2-chloro-N-methyl-N-phenylpropanamide)

2-chloro-N-methyl-N-phenylpropanamide structure
64754-68-3 structure
Product Name:2-chloro-N-methyl-N-phenylpropanamide
CAS No:64754-68-3
MF:C10H12ClNO
MW:197.661381721497
CID:961375
PubChem ID:323047
Update Time:2025-04-19

2-chloro-N-methyl-N-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-methyl-N-phenylpropanamide
    • 2-chloro-propionic acid-(N-methyl-anilide)
    • 2-Chlor-propionsaeure-(N-methyl-anilid)
    • AC1L87RO
    • N-Methyl-N-phenyl-2-chlorpropionamid
    • NSC281773
    •  
    • EN300-05908
    • DTXSID30314268
    • 64754-68-3
    • 2-Chloro-n-methyl-n-phenyl-propanamide
    • G30216
    • Z56928917
    • AKOS017269062
    • AKOS000264052
    • NSC-281773
    • DS-004024
    • Inchi: 1S/C10H12ClNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3
    • InChI Key: XDJABDKFGVGBAZ-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 197.06086
  • Monoisotopic Mass: 197.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31
  • LogP: 2.27670

2-chloro-N-methyl-N-phenylpropanamide Pricemore >>

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